

Fobisin 101: Technical Profile & Experimental Data

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Compound Focus: Fobisin 101

Cat. No.: S11208457

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The table below summarizes the core biochemical and experimental characterization data for **Fobisin 101** from the identified literature.

Property	Description / Value
Full Chemical Name	4-[(2Z)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoate [1]
Primary Target	14-3-3 family of phosphoserine/threonine-recognition proteins (pan-inhibitor) [1]

| **Key In Vitro Findings** | • Effectively blocked binding of 14-3-3 with Raf-1 and PRAS40 [1]. • Neutralized 14-3-3's ability to activate exoenzyme S ADP-ribosyltransferase [1]. • IC₅₀ for 14-3-3ζ binding to PRAS40: **9.3 μM** [1]. • IC₅₀ for 14-3-3γ binding to PRAS40: **16.4 μM** [1]. • IC₅₀ for blocking 14-3-3 stimulation of ExoS ADP-ribosyltransferase: **6–19 μM** (across all seven isoforms) [1]. || **Mechanism of Action** | Binds to the basic groove of 14-3-3, covalently modifying Lys120 via its pyridoxal-phosphate moiety after X-ray exposure in crystallography studies, leading to persistent inactivation [1]. || **Relevant Assays** | Fluorescence polarization-based binding assay, GST fusion 14-3-3 affinity chromatography, ELISA, functional ADP-ribosyltransferase assay [1]. |

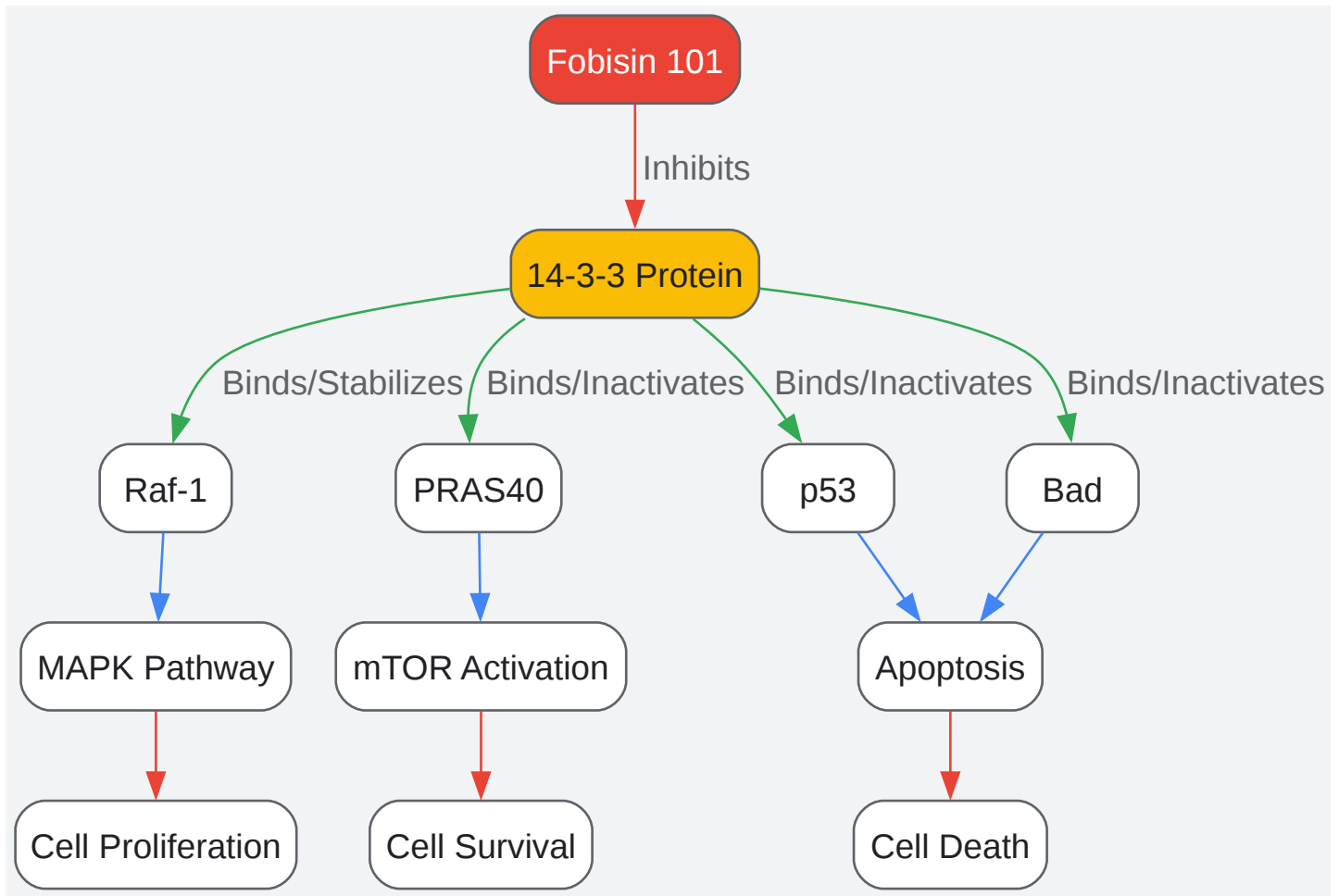
Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems when working with **Fobisin 101**.

Issue	Possible Cause	Recommended Solution
Lack of or poor assay window	Incorrect instrument setup or filter configuration [2].	Verify microplate reader setup for TR-FRET/FP assays. Ensure use of correct excitation/emission filters per instrument guidelines [2].
Inconsistent IC₅₀ values between labs or replicates	Differences in compound stock solution preparation or stability [2].	Standardize DMSO stock solution preparation (e.g., 1 mM), ensure proper storage, and use fresh aliquots for experiments [2].
Unexpectedly low potency in cell-based assays	The compound may have poor cell membrane permeability or be subject to efflux [2].	Consider using a cell-permeant analog or investigate the use of efflux pump inhibitors. Validate target engagement in a cell-free system.
High background or non-specific binding in affinity assays	Non-optimal assay conditions (e.g., buffer, concentration).	Titrate the compound and key assay components. Include robust controls (e.g., 14-3-3 antagonist peptide R18) to benchmark performance [1].

14-3-3 Signaling Pathways & Disease Relevance

Fobisin 101 targets the 14-3-3 protein family, which are key regulatory hubs. The diagram below maps the primary signaling pathways and disease contexts involving 14-3-3 proteins.



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*Diagram 1: Simplified overview of key 14-3-3 client proteins and the biological processes they regulate. **Fobisin 101** inhibits 14-3-3, potentially disrupting these pathways.*

The next diagram illustrates the specific molecular mechanism by which **Fobisin 101** interacts with its target.

*Diagram 2: Proposed molecular mechanism of **Fobisin 101**. The compound binds the 14-3-3 groove and can form a covalent adduct with Lys120, a critical residue for phospho-client binding, leading to inhibition.*

Key Experimental Protocols & Methodologies

The foundational studies for **Fobisin 101** employed several key biochemical and biophysical techniques. While full protocols are beyond this scope, the core methodologies are outlined below.

- **Fluorescence Polarization (FP) Binding Assay:** This was the primary screening method. The assay typically involves incubating a fluorescently-labeled phosphopeptide (e.g., from pS259-Raf-1) with the 14-3-3 γ protein. Upon compound addition, displacement of the peptide leads to a decrease in polarization, indicating inhibition [1].
- **GST Fusion 14-3-3 Affinity Chromatography:** This method validates inhibition against full-length client proteins. Cell lysates containing binding partners like Raf-1 or PRAS40 are applied to GST-14-3-3 columns in the presence of **Fobisin 101** or a control peptide (e.g., R18). The amount of client protein retained on the column is measured via immunoblotting [1].
- **Functional Assay (ExoS ADP-ribosyltransferase Activation):** This assay tests the functional consequence of inhibition. 14-3-3 proteins are known to activate the bacterial Exoenzyme S (ExoS). The assay measures the ability of **Fobisin 101** to block this 14-3-3-mediated activation, confirming functional disruption beyond simple binding [1].
- **X-ray Crystallography for Mechanism Determination:** The crystal structure of 14-3-3 ζ in complex with **Fobisin 101** was solved, revealing the unexpected covalent modification of Lys120 in the binding groove, providing a structural basis for the persistent inhibitory effect [1].

Recommended Resources for Further Investigation

For comprehensive and up-to-date information, the following databases are invaluable for drug discovery professionals.

- **RCSB Protein Data Bank (PDB):** Search for the **Fobisin 101**/14-3-3 ζ complex structure to analyze the binding interactions in detail [3].
- **PubChem:** Look up the compound for chemical identifiers, properties, and links to related bioactivity data [3].
- **BindingDB:** This curated database can be used to find binding data for **Fobisin 101** and similar molecules from scientific literature [3].
- **ClinicalTrials.gov:** Monitor this database for any ongoing or planned clinical trials related to 14-3-3 inhibitors [3].

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References

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